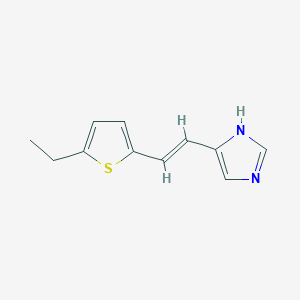
(E)-4-(2-(5-ethylthiophen-2-yl)vinyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(2-(5-ethylthiophen-2-yl)vinyl)-1H-imidazole is a synthetic organic compound that features a thiophene ring substituted with an ethyl group and a vinyl-imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(5-ethylthiophen-2-yl)vinyl)-1H-imidazole typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Ethyl Substitution: The thiophene ring is then subjected to Friedel-Crafts alkylation to introduce the ethyl group at the 5-position.
Vinylation: The ethylthiophene is then reacted with a vinyl halide under basic conditions to form the vinyl-substituted thiophene.
Imidazole Formation: The final step involves the reaction of the vinyl-substituted thiophene with imidazole under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(2-(5-ethylthiophen-2-yl)vinyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon to reduce the vinyl group to an ethyl group.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethyl-substituted thiophene-imidazole.
Substitution: Formation of alkylated imidazole derivatives.
Aplicaciones Científicas De Investigación
(E)-4-(2-(5-ethylthiophen-2-yl)vinyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Used in the development of organic electronic materials due to its conjugated system.
Mecanismo De Acción
The mechanism of action of (E)-4-(2-(5-ethylthiophen-2-yl)vinyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The vinyl-imidazole moiety allows for π-π interactions with aromatic amino acids, while the thiophene ring can engage in hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-(2-(5-methylthiophen-2-yl)vinyl)-1H-imidazole: Similar structure but with a methyl group instead of an ethyl group.
(E)-4-(2-(5-phenylthiophen-2-yl)vinyl)-1H-imidazole: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
(E)-4-(2-(5-ethylthiophen-2-yl)vinyl)-1H-imidazole is unique due to the presence of the ethyl group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more suitable for specific applications in materials science and medicinal chemistry.
Propiedades
Fórmula molecular |
C11H12N2S |
|---|---|
Peso molecular |
204.29 g/mol |
Nombre IUPAC |
5-[(E)-2-(5-ethylthiophen-2-yl)ethenyl]-1H-imidazole |
InChI |
InChI=1S/C11H12N2S/c1-2-10-5-6-11(14-10)4-3-9-7-12-8-13-9/h3-8H,2H2,1H3,(H,12,13)/b4-3+ |
Clave InChI |
KSWKKJXRZAWAQY-ONEGZZNKSA-N |
SMILES isomérico |
CCC1=CC=C(S1)/C=C/C2=CN=CN2 |
SMILES canónico |
CCC1=CC=C(S1)C=CC2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Isopropylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12818913.png)




![2-[(1R,3As,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propan-1-ol](/img/structure/B12818945.png)
![4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12818948.png)

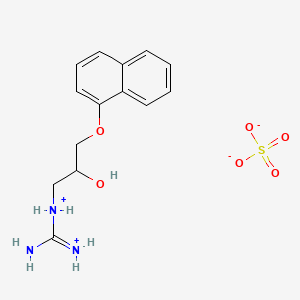
![1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine](/img/structure/B12818958.png)
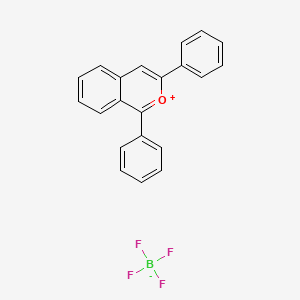
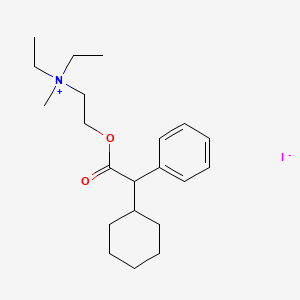
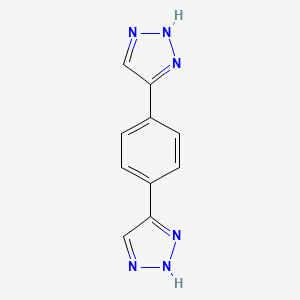
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12818991.png)
